molecular formula C13H10F2N2O2 B2663456 1-allyl-4-(3,4-difluorophenyl)pyrazine-2,3(1H,4H)-dione CAS No. 1219901-89-9

1-allyl-4-(3,4-difluorophenyl)pyrazine-2,3(1H,4H)-dione

Cat. No.: B2663456
CAS No.: 1219901-89-9
M. Wt: 264.232
InChI Key: PZNMHPKTXZNSBG-UHFFFAOYSA-N
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Description

1-allyl-4-(3,4-difluorophenyl)pyrazine-2,3(1H,4H)-dione is an organic compound that belongs to the class of pyrazine derivatives. This compound is characterized by the presence of an allyl group and a difluorophenyl group attached to a pyrazine ring. Pyrazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-allyl-4-(3,4-difluorophenyl)pyrazine-2,3(1H,4H)-dione typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.

    Allylation: The allyl group can be introduced through an allylation reaction using allyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-allyl-4-(3,4-difluorophenyl)pyrazine-2,3(1H,4H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Allyl halides in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazine derivatives.

Scientific Research Applications

1-allyl-4-(3,4-difluorophenyl)pyrazine-2,3(1H,4H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-allyl-4-(3,4-difluorophenyl)pyrazine-2,3(1H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-allyl-4-phenylpyrazine-2,3(1H,4H)-dione: Similar structure but lacks the difluorophenyl group.

    1-allyl-4-(3,4-dichlorophenyl)pyrazine-2,3(1H,4H)-dione: Contains a dichlorophenyl group instead of a difluorophenyl group.

    1-allyl-4-(3,4-dimethylphenyl)pyrazine-2,3(1H,4H)-dione: Contains a dimethylphenyl group instead of a difluorophenyl group.

Uniqueness

1-allyl-4-(3,4-difluorophenyl)pyrazine-2,3(1H,4H)-dione is unique due to the presence of the difluorophenyl group, which can impart specific electronic and steric properties

Properties

IUPAC Name

1-(3,4-difluorophenyl)-4-prop-2-enylpyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O2/c1-2-5-16-6-7-17(13(19)12(16)18)9-3-4-10(14)11(15)8-9/h2-4,6-8H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNMHPKTXZNSBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=CN(C(=O)C1=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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